1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptyl group, a nitrophenyl group, and a sulfonylpiperazine moiety, combined with oxalic acid. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cycloheptyl group, and the attachment of the nitrophenyl and sulfonyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the piperazine ring.
Nucleophilic substitution reactions: to introduce the cycloheptyl group.
Electrophilic aromatic substitution: to attach the nitrophenyl group.
Sulfonation reactions: to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Continuous flow reactors: for efficient and scalable synthesis.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-Cycloheptyl-4-(2-nitrophenyl)piperazine: Lacks the sulfonyl group.
1-Cycloheptyl-4-(2-aminophenyl)sulfonylpiperazine: Contains an amino group instead of a nitro group.
1-Cycloheptyl-4-(2-nitrophenyl)sulfonylmorpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S.C2H2O4/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15;3-1(4)2(5)6/h5-6,9-10,15H,1-4,7-8,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQHLIKSJHIRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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